4-Cyclopentylpiperidine-2,6-dione
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Overview
Description
4-Cyclopentylpiperidine-2,6-dione is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a derivative of piperidine, characterized by a cyclopentyl group attached to the piperidine ring at the 4-position and two keto groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylpiperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with piperidine derivatives in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires heating and may involve solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Cyclopentylpiperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopentylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at specific receptors .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentylpiperidine-2,6-quinone: Similar structure but with quinone groups instead of keto groups.
4-Cyclopentylpiperidine-2,6-dion: Another derivative with slight structural variations.
Uniqueness
4-Cyclopentylpiperidine-2,6-dione is unique due to its specific substitution pattern and the presence of both cyclopentyl and keto groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-cyclopentylpiperidine-2,6-dione |
InChI |
InChI=1S/C10H15NO2/c12-9-5-8(6-10(13)11-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,11,12,13) |
InChI Key |
QXHWYYXIXFSFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
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